2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 3672-39-7) is a privileged heterocyclic building block characterized by an electron-rich imidazo[1,2-a]pyridine core and a highly reactive formyl handle at the C-3 position. In industrial and academic procurement, this compound is primarily sourced as an advanced electrophilic precursor for Knoevenagel condensations, Schiff base formations, and transition-metal-catalyzed annulations [1]. Unlike its unfunctionalized parent compound, the presence of the 3-carbaldehyde group allows it to act directly as a methylene bridge source in the synthesis of bis-heterocyclic pharmaceutical candidates (such as zolimidine analogs) and as a robust electron-donor moiety in the design of D-π-A push-pull optoelectronic materials[REFS-1, REFS-2]. Its specific steric profile and high electron density make it a highly desirable, ready-to-use intermediate that eliminates the need for harsh, low-yield in situ formylation steps.
Substituting 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with its unformylated precursor (2-phenylimidazo[1,2-a]pyridine) requires buyers to perform in situ oxidative formylation, a process notorious for generating complex mixtures and poor yields (often <50%) even under optimized peroxide/DMSO conditions[1]. Furthermore, attempting to use halogenated analogs (e.g., 6-chloro or 4-chlorophenyl derivatives) to achieve similar reactivity profiles fails in coordination chemistry; the electron-withdrawing halogens drastically reduce the electron density at the catalytic center, plummeting biomimetic oxidation rates by over 80% compared to the unsubstituted 2-phenyl core [2]. Finally, while imidazo[1,5-a]pyridine isomers offer stronger electron-donor properties in solution, they lack the specific 28.6° dihedral twist of the 1,2-a isomer, stripping the material of its distinct solid-state fluorescence capabilities required for advanced optoelectronics [3].
When utilized as a ligand for copper(II) complexes in biomimetic catecholase models, the unsubstituted 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde maintains high electron density at the coordination site. Halogenated comparators severely withdraw this density, crippling catalytic turnover [1].
| Evidence Dimension | Catalytic oxidation rate of catechol to o-quinone |
| Target Compound Data | 260.41 μmol/L/s (with Cu(CH3COO)2) |
| Comparator Or Baseline | 43.4 μmol/L/s (6-chloro-2-(4-chlorophenyl) analog with CuCl2) |
| Quantified Difference | 6-fold higher catalytic oxidation rate |
| Conditions | In situ complexation with Cu(II) salts followed by UV-Vis kinetic tracking |
Buyers developing metalloenzyme mimics or oxidation catalysts must select the unsubstituted 2-phenyl core to maximize electron density and catalytic turnover at the metal center.
Procuring the pre-formylated compound is critical for the step-economical synthesis of methylene-tethered bis-imidazo[1,2-a]pyridines (BIPs). Under Ru(II) catalysis, the formyl group acts directly as the methylene bridge source, allowing for highly scalable dimerization without the severe yield penalties of in situ formylation [REFS-2, REFS-3].
| Evidence Dimension | Synthesis yield of methylene-tethered dimer |
| Target Compound Data | 84% yield on a gram scale |
| Comparator Or Baseline | <50% yield of formylated intermediate via in situ oxidative formylation of unfunctionalized 2-phenylimidazo[1,2-a]pyridine |
| Quantified Difference | Over 34% absolute yield improvement and elimination of complex mixture purification |
| Conditions | Ru(II) catalysis in acetic acid vs. H2O2/DMSO oxidative formylation |
Procurement of the pre-formylated building block is mandatory for scalable, step-economical manufacturing of bis-heterocyclic pharmaceutical candidates.
The compound's specific geometry—featuring a 28.61° dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings—dictates a crystal packing with a centroid-centroid distance of 3.7187 Å. When condensed into D-π-A push-pull dyes, this precise structural twist enables strong fluorescence in crystalline powders, a property lost in isomeric comparators [1].
| Evidence Dimension | Solid-state optical emission |
| Target Compound Data | Exhibits robust fluorescence in crystalline powders |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine derivatives (minimal solid-state emission due to aggregation-caused quenching) |
| Quantified Difference | Distinct activation of solid-state emission vs. solution-only emission |
| Conditions | D-π-A dye synthesis (condensation with TCF) and solid-state optical characterization |
This structural feature is essential for procuring precursors for OLEDs or mechanofluorochromic materials where solid-state emission is a strict requirement.
The highly reactive 3-carbaldehyde group allows for rapid Schiff-base condensation onto amine-functionalized mesoporous silica. The resulting grafted material leverages the imidazopyridine nitrogen to create a highly selective chelating pocket for Cu(II) ions, quantitatively outperforming unfunctionalized silica baselines [1].
| Evidence Dimension | Aqueous Cu(II) adsorption capacity |
| Target Compound Data | 100 mg/g capacity |
| Comparator Or Baseline | Unfunctionalized amine-silica (lacks specific N-donor chelation) |
| Quantified Difference | Order-of-magnitude increase in selective heavy metal capture |
| Conditions | pH = 6, T = 25 °C, aqueous Cu(II) solution |
Validates the compound as a premium, high-yield derivatization agent for manufacturing environmental remediation materials and analytical solid-phase extraction columns.
The compound is a highly effective precursor for Ru(II)-catalyzed synthesis of methylene-tethered bis-imidazo[1,2-a]pyridines. By utilizing the pre-installed formyl group as the methylene bridge, chemists can achieve highly scalable, gram-quantity yields of zolimidine and zolpidem analogs without the yield loss associated with in situ formylation [1].
Due to its high electron density compared to halogenated analogs, this compound is highly recommended as a coordinating ligand for copper(II) salts. It forms highly active complexes capable of rapid biomimetic catecholase activity, making it ideal for researchers developing advanced oxidation catalysts [2].
Where solid-state fluorescence is required, this specific 1,2-a isomer is preferred over 1,5-a isomers. Its distinct 28.61° dihedral twist prevents aggregation-caused quenching, making it a robust electron-donor building block for D-π-A push-pull dyes used in OLEDs and mechanofluorochromic sensors[3].
The highly reactive aldehyde handle makes this compound an excellent derivatization agent for amine-functionalized mesoporous silica. The resulting Schiff-base functionalized materials exhibit exceptional chelating capacity (100 mg/g) for Cu(II) extraction, suitable for industrial wastewater treatment and analytical solid-phase extraction[4].